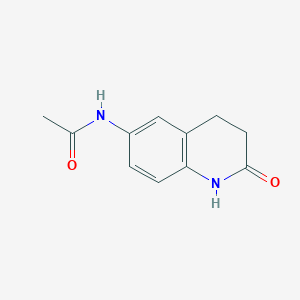
N-(1,3-benzothiazol-2-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzothiazol-2-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide (NBP), also known as 2-methyl-6-((1H-pyrazol-1-yl)thio)pyrimidine-4-carboxamide, is a novel benzothiazole-based compound that has been identified as an inhibitor of the enzyme acetyl-CoA carboxylase (ACC). NBP is an important compound in the field of biochemistry due to its potential as a therapeutic agent for the treatment of metabolic diseases such as diabetes and obesity.
Scientific Research Applications
NBP has been investigated for its potential applications in the field of biochemistry and medicine. In particular, it has been studied for its ability to inhibit the enzyme acetyl-CoA carboxylase (ACC), which is involved in fatty acid biosynthesis and is a key enzyme in the regulation of cellular metabolism. Additionally, NBP has been investigated for its potential to reduce the production of pro-inflammatory cytokines, and for its ability to modulate the activity of enzymes involved in the synthesis of fatty acids, cholesterol, and glucose.
Mechanism of Action
NBP works by blocking the activity of acetyl-CoA carboxylase (ACC). This enzyme is responsible for the conversion of acetyl-CoA, a key intermediate in the synthesis of fatty acids, into malonyl-CoA. By blocking ACC, NBP prevents the production of malonyl-CoA, which in turn inhibits fatty acid biosynthesis. Additionally, NBP has been shown to modulate the activity of other enzymes involved in the synthesis of fatty acids, cholesterol, and glucose.
Biochemical and Physiological Effects
NBP has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to inhibit the activity of acetyl-CoA carboxylase (ACC), thus preventing the production of malonyl-CoA and inhibiting fatty acid biosynthesis. Additionally, NBP has been shown to reduce the production of pro-inflammatory cytokines, and to modulate the activity of enzymes involved in the synthesis of fatty acids, cholesterol, and glucose.
Advantages and Limitations for Lab Experiments
NBP has several advantages and limitations for use in laboratory experiments. On the one hand, it is a relatively inexpensive compound and is easily synthesized. Additionally, it has been shown to be effective in inhibiting the activity of ACC and modulating the activity of other enzymes involved in fatty acid and glucose metabolism. On the other hand, NBP has limited solubility in water, and its effects on cellular metabolism have not been extensively studied.
Future Directions
There are several potential future directions for research on NBP. These include further investigation into its mechanism of action, as well as its potential therapeutic applications. Additionally, further studies could be conducted to determine the effects of NBP on other metabolic pathways, such as those involved in cholesterol and glucose metabolism. Finally, further research could be conducted to explore the potential of NBP as a drug candidate for the treatment of metabolic diseases.
Synthesis Methods
NBP can be synthesized through a multi-step process. The first step involves the reaction of benzothiazole with 1-bromopropane to form a benzothiazole-1-bromopropane adduct. This adduct is then treated with potassium hydroxide to form the corresponding potassium salt of NBP. The final step involves the reaction of this salt with 1H-pyrazole in the presence of a base to form NBP.
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-methyl-6-pyrazol-1-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6OS/c1-10-18-12(9-14(19-10)22-8-4-7-17-22)15(23)21-16-20-11-5-2-3-6-13(11)24-16/h2-9H,1H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVCKNLAVZHYLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CC=N2)C(=O)NC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile](/img/structure/B6505783.png)
![N-{9-methyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}furan-2-carboxamide](/img/structure/B6505790.png)
![6-({1-[2-(1H-indol-1-yl)acetyl]piperidin-4-yl}oxy)pyridine-3-carbonitrile](/img/structure/B6505794.png)
![6-{[1-(2-methoxyacetyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile](/img/structure/B6505800.png)
![6-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile](/img/structure/B6505807.png)
![6-({1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl}oxy)pyridine-3-carbonitrile](/img/structure/B6505814.png)
![1-(3,4-dimethylphenyl)-4-[4-(pyrazin-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B6505829.png)
![2-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}ethyl)-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide](/img/structure/B6505859.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}acetamide](/img/structure/B6505869.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}acetamide](/img/structure/B6505871.png)


![N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B6505887.png)